molecular formula C14H10BNO3 B606811 Crisaborole CAS No. 906673-24-3

Crisaborole

Numéro de catalogue: B606811
Numéro CAS: 906673-24-3
Poids moléculaire: 251.05 g/mol
Clé InChI: USZAGAREISWJDP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Crisaborole (CAS Number: 906673-24-3) is a boron-containing small molecule with the chemical formula C14H10BNO3 and a molecular weight of 251.05 g/mol . It is a phosphodiesterase-4 (PDE-4) inhibitor developed as a topical, non-steroidal treatment for inflammatory skin conditions . Its primary research value lies in investigating therapeutic pathways for mild-to-moderate atopic dermatitis (AD) . The compound's mechanism of action involves the potent and reversible inhibition of the PDE4 enzyme, particularly the PDE4B subtype . By binding to the enzyme's active site, this compound prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP) . The subsequent increase in cAMP levels acts as a key negative regulator, suppressing the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), IL-4, IL-5, and interferon-gamma . This mechanism helps to modulate the localized inflammatory immune responses characteristic of AD . This compound is characterized by its low molecular weight and boron chemistry, which facilitate effective skin penetration while limiting systemic exposure, as it is rapidly metabolized to inactive compounds . Research applications focus on exploring its anti-inflammatory efficacy and its potential role as a steroid-sparing agent in dermatological disease management . This product is intended For Research Use Only . It is not for diagnostic or therapeutic use, nor for human consumption.

Propriétés

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZAGAREISWJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238231
Record name AN2728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

906673-24-3
Record name Crisaborole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906673-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crisaborole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AN2728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRISABOROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Original Synthesis Route and Reaction Optimization

The foundational synthesis of crisaborole, as described by Akama et al. (2009), involves a multi-step sequence starting from 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile . The process begins with nucleophilic aromatic substitution (SNAr) between 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile in the presence of potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) at 110°C for 12 hours . This step yields 4-(4-bromo-3-formylphenoxy)benzonitrile, which undergoes subsequent reduction with sodium borohydride (NaBH4) to form 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.

Key challenges in this route include the need for high-temperature conditions and prolonged reaction times, which can lead to side reactions such as boronic ester decomposition . The final cyclization step to form the benzoxaborole ring employs triisopropyl borate (Ti(OiPr)3) and n-hexyllithium at -78°C, followed by acid hydrolysis to yield this compound with a reported overall yield of 32% .

Table 1: Comparison of Original vs. Optimized Reaction Conditions

ParameterOriginal Method Optimized Patent Method
Temperature110°C (SNAr), -78°C (cyclization)20–30°C (one-pot SNAr/reduction)
SolventDMFDMA or THF
CatalystK2CO3Phase-transfer agents (e.g., TBAB)
Yield32% (overall)90% (post-hydrogenation)

Improved Synthesis via Dichloroaryl Intermediates

A breakthrough in this compound synthesis was disclosed in the European patent EP3851429A1, which introduces a streamlined process using 2,6-dichloro-4-fluorobenzonitrile as a key intermediate . This method replaces the sequential SNAr and reduction steps with a one-pot reaction in dimethylacetamide (DMA) at ambient temperature (20–30°C). The dichloroaryl group activates the aromatic ring for nucleophilic substitution, enabling the use of milder conditions.

The reaction sequence involves:

  • SNAr Reaction : 2-Bromo-5-hydroxybenzaldehyde reacts with 2,6-dichloro-4-fluorobenzonitrile in DMA with K2CO3.

  • In Situ Reduction : Sodium borohydride (NaBH4) is added directly to the reaction mixture to reduce the formyl group to a hydroxymethyl group without intermediate isolation .

  • Cyclization : The intermediate undergoes boronation with triisopropyl borate and n-hexyllithium, followed by catalytic hydrogenation (5% Pd/C, H2 at 1–5 atm) to remove the chlorine substituents .

This method achieves a 90% yield after purification, significantly outperforming the original route. The elimination of high-temperature steps and intermediate isolations reduces production costs and improves scalability .

Analytical Methods for Quality Control

Thermal analysis and partition coefficient measurements are critical for validating this compound’s physicochemical properties. The shake-flask method determines a logP (octanol/water) of 2.1 ± 0.2, consistent with its moderate lipophilicity . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to monitor reaction progress and quantify impurities .

DSC thermograms of the final product must show a single endothermic event between 135°C and 140°C to confirm polymorphic purity . Residual solvent analysis via gas chromatography (GC) ensures compliance with International Council for Harmonisation (ICH) guidelines, particularly for DMF and DMA, which are classified as Class 2 solvents .

Applications De Recherche Scientifique

Atopic Dermatitis

Crisaborole is FDA-approved for treating mild to moderate atopic dermatitis in patients aged two years and older. Its efficacy was established through two pivotal phase III clinical trials involving over 1,500 participants. Results showed that this compound significantly improved disease severity and pruritus compared to vehicle treatments:

Trial Success Rate (Investigator's Global Assessment)
Trial 132.8% (this compound) vs. 25.4% (Vehicle)
Trial 231.4% (this compound) vs. 18% (Vehicle)

The safety profile was favorable, with most adverse effects being mild .

Stasis Dermatitis

Recent studies have explored this compound's efficacy in treating stasis dermatitis, a condition often associated with chronic venous insufficiency. In a phase IIa study, this compound demonstrated significant improvements in total sign scores compared to vehicle treatments after six weeks:

Assessment Method This compound Change (%) Vehicle Change (%)
In-person assessment-32.4%-18.1%
Central reader assessment-52.5%-10.3%

These results indicate that this compound may be an effective option for managing stasis dermatitis symptoms .

Psoriasis

Although primarily indicated for atopic dermatitis, this compound has shown promise in treating psoriasis as well. Clinical trials have reported a reduction in psoriatic plaques when using this compound compared to control treatments:

  • Efficacy : Approximately 60% reduction in lesions was observed.
  • Adverse Effects : Similar to atopic dermatitis studies, adverse effects were generally mild and well-tolerated .

Case Studies and Long-Term Use

Long-term studies have evaluated this compound's effectiveness as a maintenance therapy for atopic dermatitis flares. A study indicated that once-daily application effectively maintained skin condition and reduced flare frequency over extended periods:

  • Primary Endpoint : Maintenance of flare-free status until the first flare occurred.
  • Secondary Endpoints : Number of flare-free days and maintenance of pruritus response were also assessed .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues: Benzoxaboroles

Tavaborole
  • Structure: A benzoxaborole derivative like crisaborole but lacks the aminomethyl group, instead featuring a fluorinated phenyl ring .
  • Function : Approved as a topical antifungal (onychomycosis) targeting fungal leucyl-tRNA synthetase, unlike this compound’s PDE4 inhibition .
  • Efficacy: No direct comparative data exist, but structural differences underscore this compound’s specificity for inflammatory pathways over antimicrobial activity.

Therapeutic Alternatives: Topical Calcineurin Inhibitors (TCIs)

TCIs (e.g., pimecrolimus 1%, tacrolimus 0.03% and 0.1%) are immunomodulators that inhibit calcineurin, blocking T-cell activation and cytokine production.

Efficacy Comparison
Compound ISGA 0/1 Success Rate (28–42 Days) Odds Ratio (vs. This compound) Effective Sample Size (ESS) Source
This compound 2% 32.8%–51.7% Reference 1,021
Pimecrolimus 1% 22.8%–28.6% OR: 2.03 (95% CI: 1.45–2.85) ESS: 627
Tacrolimus 0.03% 25.1%–31.2% OR: 1.50 (95% CI: 1.09–2.05) ESS: 311
Tacrolimus 0.1% 31.0%–35.5% Infeasible (ESS: 94)
  • Key Findings :
    • This compound showed superior odds of achieving ISGA 0/1 vs. pimecrolimus 1% (OR: 2.03) and tacrolimus 0.03% (OR: 1.50) in matching-adjusted indirect comparisons (MAIC) .
    • Comparisons with tacrolimus 0.1% were inconclusive due to poor trial overlap and reduced ESS .
    • Network meta-analyses suggest this compound is comparable to tacrolimus 0.1% but superior to pimecrolimus .

Mechanism of Action Comparison

  • This compound : Targets PDE4 via boron-mediated transition state mimicry, reducing cytokines (IL-4, IL-13, TNF-α) .
  • TCIs : Inhibit calcineurin, blocking nuclear factor of activated T-cells (NFAT) and interleukin transcription .
  • Corticosteroids : Broad anti-inflammatory effects via glucocorticoid receptor activation but carry risks of skin atrophy .

Activité Biologique

Crisaborole is a topical medication primarily used for the treatment of atopic dermatitis (AD). As a phosphodiesterase-4 (PDE4) inhibitor, it modulates inflammatory responses by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn regulates the release of pro-inflammatory cytokines. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and safety profiles through various studies.

This compound's primary mechanism involves the inhibition of PDE4, an enzyme that breaks down cAMP. By inhibiting PDE4, this compound leads to increased levels of cAMP, which has several downstream effects:

  • Reduction in Inflammatory Cytokines : Elevated cAMP levels suppress the release of pro-inflammatory cytokines such as TNF-α, IL-4, and IL-17A. This is crucial in conditions like atopic dermatitis where inflammation is a key feature .
  • Impact on Immune Response : this compound has been shown to modulate immune responses by influencing various signaling pathways, including the nuclear factor-kB (NF-kB) pathway, which is critical in inflammatory processes .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in treating atopic dermatitis:

  • Pediatric Atopic Dermatitis Study : A 4-week open-label study demonstrated that this compound ointment significantly improved symptoms of atopic dermatitis in pediatric patients. The treatment was well-tolerated with minimal adverse effects, primarily localized burning sensations .
  • Long-term Safety Study : A long-term safety study involving 517 patients showed that continuous treatment with this compound was effective for managing mild to moderate AD over extended periods .
  • Combination Therapy : Recent research indicated that combining this compound with vitamin D resulted in superior therapeutic effects compared to either treatment alone. This combination significantly reduced inflammation and epidermal hyperkeratosis in a mouse model of allergic contact dermatitis .

Immunological Effects

This compound's immunological effects were further characterized through various analyses:

  • Cytokine Profiling : In a study involving mice treated with this compound, significant reductions were observed in serum levels of inflammatory markers such as TSLP, iNOS, TNF-α, IL-4, IL-6, and IL-17 when compared to control groups .
  • Histological Analysis : Immunohistochemical analyses revealed that treatment with this compound led to decreased expression levels of inflammatory mediators like caspase-1 and CCL2 in skin tissues affected by dermatitis .

Comparative Efficacy

The following table summarizes key findings from various studies on this compound's efficacy and biological activity:

Study TypeFindingsReference
Pediatric Atopic Dermatitis StudySignificant improvement in AD symptoms; well-tolerated with minimal adverse events
Long-term Safety StudyEffective management of mild to moderate AD over extended periods
Combination TherapyEnhanced therapeutic effects with vitamin D; significant reduction in inflammatory markers
Cytokine ProfilingDecreased levels of pro-inflammatory cytokines in treated groups

Q & A

Q. How can systematic reviews account for heterogeneity in pediatric this compound studies?

  • Use the modified Jadad scale for RCT quality and Newcastle-Ottawa scale for cohort studies. Meta-analyses should pool single-arm proportions (e.g., 1,855 pediatric patients) and perform subgroup analyses by age (2–17 years) .

Tables for Key Findings

Endpoint This compound Efficacy Vehicle Efficacy P-value Source
ISGA Success (Day 29)51.5% (pooled)32.8%<0.0001
EASI-50 (Day 29)72.1% (Chopra strata)57.6%<0.0001
Pruritus Reduction40–60% (by week 4)25–30%<0.01

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.